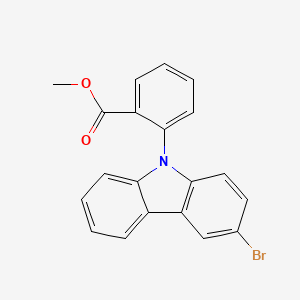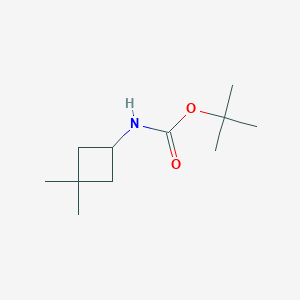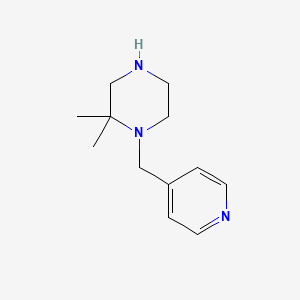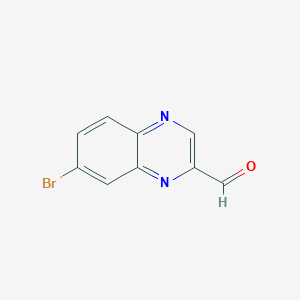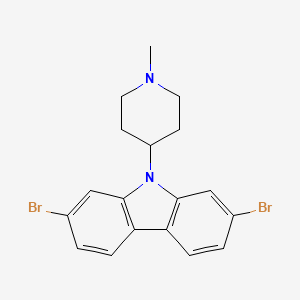
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and significant morphological stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration and subsequent reduction to form 2,7-dibromocarbazole .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various functionalized carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Carbazole derivatives have been studied for their anti-inflammatory, antitumor, and antimicrobial properties . The presence of the 1-methylpiperidin-4-yl group may enhance the biological activity of the compound .
Industry:
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives can inhibit various enzymes and signaling pathways, leading to their observed biological effects . For example, some carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-9H-carbazole: This compound is similar in structure but lacks the 1-methylpiperidin-4-yl group.
2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole: This compound has a longer alkyl chain compared to 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole.
Uniqueness:
The presence of the 1-methylpiperidin-4-yl group in this compound enhances its solubility and potentially its biological activity compared to other similar compounds . This makes it a unique and valuable compound for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C18H18Br2N2 |
|---|---|
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
2,7-dibromo-9-(1-methylpiperidin-4-yl)carbazole |
InChI |
InChI=1S/C18H18Br2N2/c1-21-8-6-14(7-9-21)22-17-10-12(19)2-4-15(17)16-5-3-13(20)11-18(16)22/h2-5,10-11,14H,6-9H2,1H3 |
InChI-Schlüssel |
QGALOKZZOGRAGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


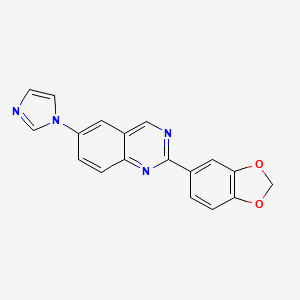
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
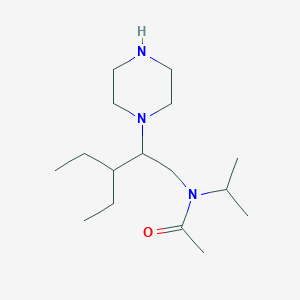
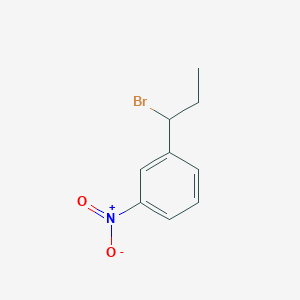
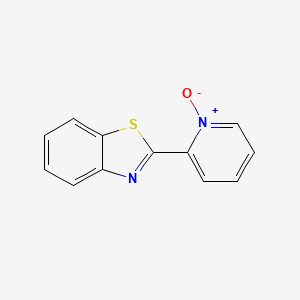
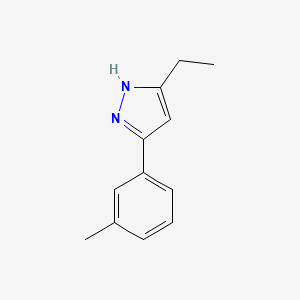
![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
